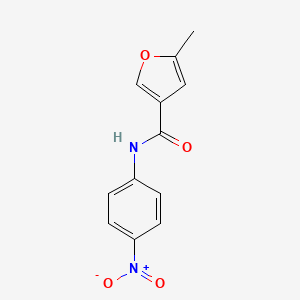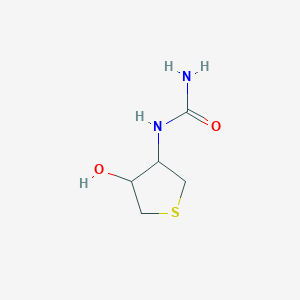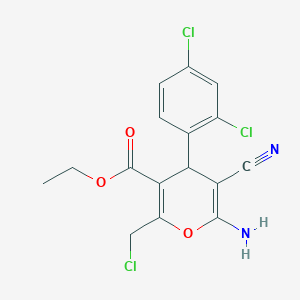
5-methyl-N-(4-nitrophenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position, which is further substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Formation of the Amide: The acid chloride is reacted with 4-nitroaniline in the presence of a base like triethylamine (Et₃N) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: H₂/Pd-C, ethanol, room temperature.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃), solvents like acetic acid, and temperatures ranging from 0°C to 50°C.
Oxidation: KMnO₄, aqueous medium, reflux conditions.
Major Products
Reduction: 5-methyl-N-(4-aminophenyl)furan-3-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 5-carboxy-N-(4-nitrophenyl)furan-3-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its nitro group can be reduced to an amino group, which can then be further modified to introduce various functional groups for biological assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(4-aminophenyl)furan-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
5-methyl-N-(4-chlorophenyl)furan-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.
5-methyl-N-(4-methoxyphenyl)furan-3-carboxamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-methyl-N-(4-nitrophenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H10N2O4/c1-8-6-9(7-18-8)12(15)13-10-2-4-11(5-3-10)14(16)17/h2-7H,1H3,(H,13,15) |
InChI Key |
RTCROUPPHPFDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(5-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B11484001.png)
![1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11484006.png)

![3-(2-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484021.png)
![4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11484022.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[[2-(trifluoromethyl)phenyl]amino]-, ethyl ester](/img/structure/B11484039.png)
![1-(2-fluorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11484042.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11484045.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11484049.png)
![Pentanoic acid, 5-oxo-5-[(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)amino]-](/img/structure/B11484061.png)
![6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one](/img/structure/B11484062.png)
![4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11484079.png)
![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone](/img/structure/B11484080.png)
